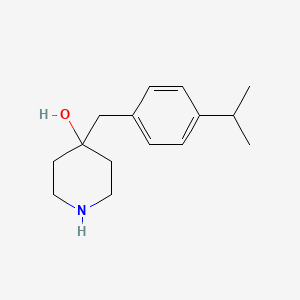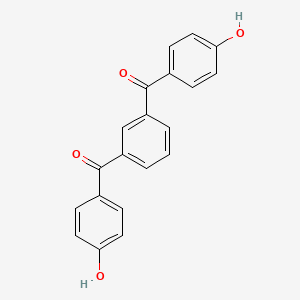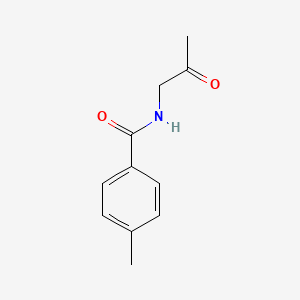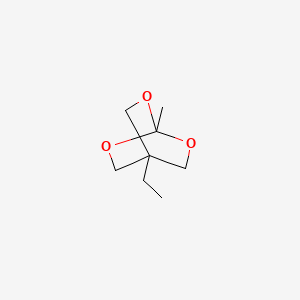
1-Dimethylamino-cyclohexanecarboxylic acid amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Dimethylamino-cyclohexanecarboxylic acid amide is an organic compound that belongs to the class of amidines. Amidines are known for their reactivity and versatility in various chemical reactions. This compound is characterized by the presence of a dimethylamino group attached to a cyclohexylamide structure, making it a valuable building block in organic synthesis and various industrial applications.
Méthodes De Préparation
The synthesis of 1-Dimethylamino-cyclohexanecarboxylic acid amide can be achieved through several routes. One common method involves the reaction of cyclohexylamine with dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions. The reaction typically proceeds as follows:
Cyclohexylamine and DMF-DMA Reaction: Cyclohexylamine is reacted with DMF-DMA in a suitable solvent, such as toluene, under reflux conditions. The reaction mixture is heated for several hours until the desired product is formed.
Purification: The reaction mixture is then cooled, and the solvent is removed under reduced pressure. The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-Dimethylamino-cyclohexanecarboxylic acid amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically leads to the formation of corresponding amides or nitriles.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., toluene, dichloromethane), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions tailored to the desired reaction.
Applications De Recherche Scientifique
1-Dimethylamino-cyclohexanecarboxylic acid amide finds applications in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds, ligands for metal complexes, and organocatalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific diseases.
Industry: It is utilized in the production of functional materials, such as polymers and coatings, due to its reactivity and stability.
Mécanisme D'action
The mechanism of action of 1-Dimethylamino-cyclohexanecarboxylic acid amide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating its electron pair. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
1-Dimethylamino-cyclohexanecarboxylic acid amide can be compared with other similar compounds, such as:
Cyclohexylamine: A primary amine with a similar cyclohexyl structure but lacking the dimethylamino group.
Dimethylformamide: A common solvent and reagent in organic synthesis, containing a dimethylamino group but lacking the cyclohexyl structure.
N,N-Dimethylcyclohexylamine: A tertiary amine with both dimethyl and cyclohexyl groups but differing in the position of the amino group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and properties, making it valuable in various applications.
Propriétés
Formule moléculaire |
C9H18N2O |
|---|---|
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
1-(dimethylamino)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C9H18N2O/c1-11(2)9(8(10)12)6-4-3-5-7-9/h3-7H2,1-2H3,(H2,10,12) |
Clé InChI |
QQBAXLAGIKAVQM-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1(CCCCC1)C(=O)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Imidazo[1,5-a]pyridin-5-yl)benzonitrile](/img/structure/B8671957.png)









![1-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]ethanone](/img/structure/B8672016.png)

methanone](/img/structure/B8672024.png)
